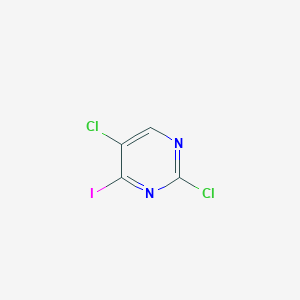
1-(3-chlorophenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.68 g/mol . This compound is characterized by a cyclopentanol ring substituted with a 3-chlorophenyl group.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-chlorophenyl)cyclopentanone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol, 1-(3-chlorophenyl)cyclopentanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Major products formed from these reactions include 1-(3-chlorophenyl)cyclopentanone, 1-(3-chlorophenyl)cyclopentanol, and various substituted derivatives .
Scientific Research Applications
1-(3-chlorophenyl)cyclopentan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-(3-chlorophenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(4-chlorophenyl)cyclopentan-1-ol: Similar structure but with the chlorine atom at the 4-position instead of the 3-position.
1-(3-bromophenyl)cyclopentan-1-ol: Similar structure but with a bromine atom instead of a chlorine atom.
1-(3-chlorophenyl)cyclohexan-1-ol: Similar structure but with a cyclohexanol ring instead of a cyclopentanol ring.
These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structure.
Properties
CAS No. |
1247446-95-2 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(3-chlorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2 |
InChI Key |
QTXPZSRXADHECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



